Patent-Backed 'Most Preferred' Designation Among 2-Alkylthiazole-5-Methanol Congeners
In two foundational Roussel-UCLAF patents (US 3,957,809 and US 4,051,249), (2-propyl-1,3-thiazol-5-yl)methanol is explicitly named as one of only three 'most preferred' basic compounds in a series encompassing alkyl chains from C₂ to C₁₂. The patents elevate 2-ethyl, 2-n-propyl, and 2-n-hexyl analogs above all other chain lengths (including n-butyl, n-pentyl, n-undecyl) and above all branched or cyclic variants [1][2]. This selection was based on combined hypolipemiant potency and prolonged vasodilatatory duration observed during pharmaceutical development [2].
| Evidence Dimension | Patent-assigned preference ranking within 2-alkylthiazole-5-methanol series |
|---|---|
| Target Compound Data | Designated as 'most preferred' alongside 2-ethyl and 2-hexyl analogs |
| Comparator Or Baseline | All other 2-alkyl chain lengths (n-butyl, n-pentyl, n-undecyl) and branched/cyclic variants excluded from top tier |
| Quantified Difference | Binary preferred/non-preferred classification across C₂–C₁₂ series |
| Conditions | Patent claims based on integrated pharmacological evaluation (hypolipemiant and vasodilatatory assays in rodent models) |
Why This Matters
Procurement of a 'most preferred' patent-designated compound reduces the risk of selecting a suboptimal alkyl homolog when building a medicinal chemistry program around this pharmacophore class.
- [1] Roussel-UCLAF. (1977). US Patent 4,051,249 – Salts of 2-alkylthiazole-5-methanol derivatives. Column 2, lines 39–42. View Source
- [2] Roussel-UCLAF. (1976). US Patent 3,957,809 – Certain 2-alkyl-5-oxymethylthiazoles. 'The most preferred compounds of the invention are 2-ethyl-thiazole-5-methanol, 2-propyl-thiazole-5-methanol and 2-hexyl-thiazole-5-methanol.' View Source
